

An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate is a novel, orally bioavailable small molecule that functions as a multi-targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.[1] Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.[2][3] This dual targeting of both cell proliferation and tumor blood supply provides a strong rationale for its investigation as a therapeutic agent in various human cancers.[2]

Mechanism of Action

ENMD-2076 exerts its antitumor effects through the inhibition of multiple critical signaling pathways. Primarily, it is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor progression.[2] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][5]

In addition to its effects on cell division, ENMD-2076 targets key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][6] The compound effectively inhibits VEGFR2 (KDR), a primary mediator of VEGF-driven angiogenesis.[4][7] It also shows activity against FGFR1 and FGFR2, which are involved in tumor angiogenesis and cell survival.[7] Furthermore, ENMD-2076 inhibits the Src

kinase, which plays a role in various cellular processes including proliferation, survival, and migration.[\[7\]](#)[\[8\]](#)

The combined anti-proliferative and anti-angiogenic activity of ENMD-2076 makes it a promising candidate for cancer therapy, with preclinical studies demonstrating its efficacy in a wide range of solid and hematopoietic tumor models.[\[3\]](#)

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Target Kinase | IC50 (nM) |
|----------------|-----------|
| Aurora A | 1.86 - 14 |
| Aurora B | 350 |
| Flt3 | 1.86 - 3 |
| KDR/VEGFR2 | 7 - 58.2 |
| Flt4/VEGFR3 | 15.9 |
| FGFR1 | 92.7 - 93 |
| FGFR2 | 70.8 |
| Src | 23 - 56.4 |
| PDGFR α | 56.4 |
| c-Kit | 120 |

Data compiled from multiple sources.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |
|---|------------------|--------------|
| Wide range of solid tumor and hematopoietic cancer cell lines | Various | 0.025 - 0.7 |
| Human leukemia cell lines (10 lines) | Leukemia | 0.025 - 0.53 |
| Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) | Multiple Myeloma | 2.99 - 7.06 |

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Summary of Phase I and II Clinical Trial Data for ENMD-2076

| Cancer Type | Phase | Recommended Dose | Key Efficacy Results | Common Adverse Events |
|--|-------|--|---|---|
| Advanced Solid Tumors | I | 160 mg/m ² orally once daily | 2 partial responses in platinum-refractory/resistant ovarian cancer | Hypertension, nausea/vomiting, fatigue |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML) | I | 225 mg orally once daily | 1 CRi, 3 MLFS with HI-P, 5 with reduced marrow blasts | Fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, abdominal pain |
| Platinum-Resistant Ovarian Cancer | II | Not specified | 6-month PFS rate of 22% | Fatigue, hypertension, diarrhea |
| Triple-Negative Breast Cancer (TNBC) | II | 250 mg orally once daily | 6-month CBR of 16.7% (2 partial responses) | Hypertension, fatigue, diarrhea, nausea |
| Ovarian Clear Cell Carcinoma (OCCC) | II | 275 mg orally once daily (BSA ≥ 1.65 m ²), 250 mg (BSA < 1.65 m ²) | 3 partial responses, 26 stable disease; 6-month PFS rate of 22% | Hypertension, proteinuria, diarrhea |
| Advanced Fibrolamellar Carcinoma (FLC) | II | Based on body surface area | 1 partial response, 20 stable disease | Hypertension |

CRi: Complete Remission with incomplete count recovery; MLFS: Morphologic Leukemia-Free State; HI-P: Major Hematologic Improvement in Platelets; PFS: Progression-Free Survival;

CBR: Clinical Benefit Rate. Data compiled from multiple sources.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of ENMD-2076 against a panel of recombinant human kinases was determined using the SelectScreen® kinase profiling service. The assays were performed at an ATP concentration at or near the K_m for each respective enzyme. For kinases where significant inhibition was observed at a screening concentration of 1 $\mu\text{mol/L}$, full 10-point dose-response curves were generated to determine the IC_{50} values.[\[2\]](#)

Cell Proliferation Assay (Sulforhodamine B Assay):

- Adherent tumor cell lines were plated at a density of 500 cells per well in 96-well plates.
- Cells were incubated with nine different concentrations of ENMD-2076, ranging from 0.3 nmol/L to 125 $\mu\text{mol/L}$, for 96 hours.
- For non-adherent leukemia cell lines, 5,000 cells per well were plated.
- Cellular proliferation was measured using the sulforhodamine B (SRB) assay, a method that relies on the ability of SRB to bind to protein components of cells.[\[2\]](#)

In Vivo Tumor Xenograft Studies:

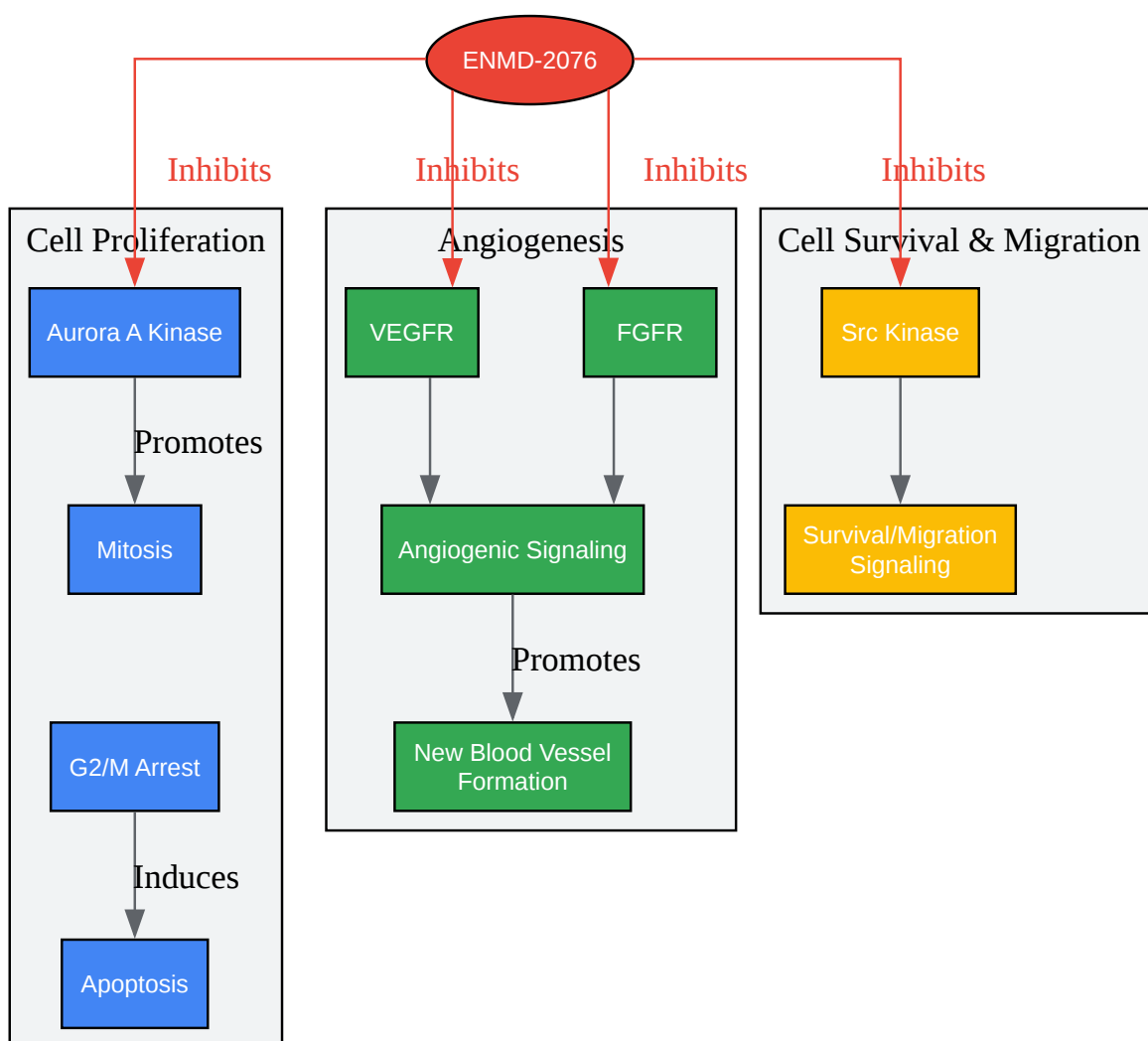
- Cancer cells (2×10^6 to 30×10^6) were mixed with Matrigel and injected subcutaneously into NCr nude or CB.17 SCID mice.
- Tumors were allowed to grow to a specified size (approximately 500–750 mm^3).
- Mice were then treated with a single oral dose of ENMD-2076 in water.
- Tumor growth was monitored and compared to vehicle-treated control groups to determine tumor growth inhibition (TGI), partial regression (PR), or complete regression (CR).[\[2\]](#)

Pharmacodynamic Studies in Vivo:

To assess the effect of ENMD-2076 on target kinase activity in vivo, subcutaneous xenografts of cancer cell lines expressing the target kinases were established in mice. Following tumor growth to an appropriate size, a single oral dose of ENMD-2076 was administered. At various time points post-treatment, tumors were harvested, and the phosphorylation status of target kinases such as Aurora A, Flt3, VEGFR2/KDR, and FGFR1/2 was analyzed by Western blotting or immunohistochemistry to determine the extent and duration of target inhibition.[2][3]

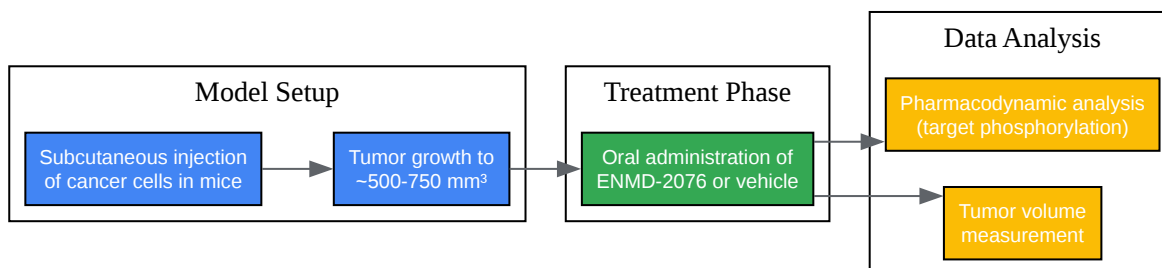
Visualizations

Signaling Pathway Diagrams



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Caption: Mechanism of action of ENMD-2076 targeting key kinases in cancer.



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Caption: In vivo xenograft model experimental workflow.

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